molecular formula C25H27N5O3 B12286485 cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide

cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide

Cat. No.: B12286485
M. Wt: 445.5 g/mol
InChI Key: CNASVIXKXKUKCD-UHFFFAOYSA-N
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Description

Cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

N-[1-(3-cyanocyclobutyl)-3-[6-(3-methoxyoxolan-3-yl)-4-methylpyridin-2-yl]pyrrolo[2,3-c]pyridin-5-yl]acetamide

InChI

InChI=1S/C25H27N5O3/c1-15-6-21(29-23(7-15)25(32-3)4-5-33-14-25)20-13-30(18-8-17(9-18)11-26)22-12-27-24(10-19(20)22)28-16(2)31/h6-7,10,12-13,17-18H,4-5,8-9,14H2,1-3H3,(H,27,28,31)

InChI Key

CNASVIXKXKUKCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C2(CCOC2)OC)C3=CN(C4=CN=C(C=C43)NC(=O)C)C5CC(C5)C#N

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups and rings, which contribute to its biological activity. The key structural components include:

  • Cyanocyclobutyl group : Imparts unique electronic and steric properties.
  • Methoxytetrahydrofuran : Affects solubility and interaction with biological targets.
  • Pyridyl and pyrrolo groups : Known for their roles in biological activity and binding affinity to various proteins.

Molecular Formula

The molecular formula for this compound is C20H24N4OC_{20}H_{24}N_4O.

Molecular Weight

The molecular weight is approximately 348.43 g/mol.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study synthesized a series of related compounds and evaluated their effects on cell proliferation using the NCI-60 cell panel assay. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, specifically MCF-7 and MDA-MB-468. The compound was among those identified for further investigation due to its promising activity against these cell lines .

Table 1: Cytotoxicity Data of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
17MCF-75.2Topoisomerase I inhibition
18MDA-MB-4684.8Topoisomerase I inhibition
20MCF-76.0Induction of apoptosis

The mechanism by which cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide exerts its anticancer effects is believed to involve:

  • Inhibition of Topoisomerase I : This enzyme is crucial for DNA replication and repair; inhibition leads to DNA damage and apoptosis in cancer cells.
  • Induction of Apoptosis : The compound triggers programmed cell death pathways, contributing to its cytotoxic effects.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable characteristics:

  • Human Intestinal Absorption : High probability of absorption.
  • Blood-Brain Barrier Penetration : Likely penetrates due to its lipophilicity.
  • Metabolic Stability : Initial assessments indicate potential stability against metabolic degradation.

Case Studies

A recent case study focused on the efficacy of related compounds in vivo showed promising results in xenograft models of breast cancer. The administration of these compounds resulted in significant tumor reduction compared to control groups, underscoring their potential as therapeutic agents.

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